2-[(Butylamino)methyl]-6-ethoxyphenol
Overview
Description
2-[(Butylamino)methyl]-6-ethoxyphenol is an organic compound belonging to the class of aminophenols. This compound has shown potential in scientific research, particularly in the field of coordination chemistry, serving as a ligand in the synthesis of metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Butylamino)methyl]-6-ethoxyphenol typically involves the reaction of 6-ethoxyphenol with butylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
2-[(Butylamino)methyl]-6-ethoxyphenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-[(Butylamino)methyl]-6-ethoxyphenol has diverse applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Butylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. As a ligand, it can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[(Butylamino)methyl]-6-ethoxyphenol include other aminophenols and their derivatives, such as:
- 2-[(Methylamino)methyl]-6-ethoxyphenol
- 2-[(Ethylamino)methyl]-6-ethoxyphenol
- 2-[(Propylamino)methyl]-6-ethoxyphenol
Uniqueness
What sets this compound apart from these similar compounds is its specific butylamino group, which can influence its reactivity, binding affinity, and overall chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(butylaminomethyl)-6-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-3-5-9-14-10-11-7-6-8-12(13(11)15)16-4-2/h6-8,14-15H,3-5,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGGNFASQRIIGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C(C(=CC=C1)OCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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